molecular formula C8H8ClNS2 B12218124 methyl N-(3-chlorophenyl)carbamodithioate CAS No. 877-81-6

methyl N-(3-chlorophenyl)carbamodithioate

Cat. No.: B12218124
CAS No.: 877-81-6
M. Wt: 217.7 g/mol
InChI Key: AGYSOQFTEABAHV-UHFFFAOYSA-N
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Description

Methyl N-(3-chlorophenyl)carbamodithioate is a carbamodithioate derivative characterized by a methyl ester group, a 3-chlorophenyl substituent, and a dithiocarbamate functional group (S-C(=S)-N-). The 3-chlorophenyl group contributes to lipophilicity and may influence binding interactions in biological systems, while the dithiocarbamate moiety is known for its metal-chelating and redox-modulating capabilities.

Properties

CAS No.

877-81-6

Molecular Formula

C8H8ClNS2

Molecular Weight

217.7 g/mol

IUPAC Name

methyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C8H8ClNS2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)

InChI Key

AGYSOQFTEABAHV-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

3-chloroaniline+carbon disulfide+methyl iodidemethyl N-(3-chlorophenyl)carbamodithioate\text{3-chloroaniline} + \text{carbon disulfide} + \text{methyl iodide} \rightarrow \text{this compound} 3-chloroaniline+carbon disulfide+methyl iodide→methyl N-(3-chlorophenyl)carbamodithioate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(3-chlorophenyl)carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of methyl N-(3-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl N-(3-chlorophenyl)carbamodithioate include carbamates, carbamodithioates, and substituted acetamides. Below is a detailed comparison based on molecular structure, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Group Substituent(s) Key Properties/Applications Reference
This compound C₈H₇ClNS₂ Dithiocarbamate 3-chlorophenyl, methyl ester Metal chelation, potential enzyme inhibition
Ethyl N-(3-chlorophenyl)carbamodithioate C₉H₁₀ClNS₂ Dithiocarbamate 3-chlorophenyl, ethyl ester Higher lipophilicity vs. methyl analog
Ethyl N-(3-chloro-4-methylphenyl)carbamate C₁₀H₁₂ClNO₂ Carbamate 3-chloro-4-methylphenyl Lower reactivity due to O-based carbamate
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO Acetamide 3-methylphenyl, chloro Crystallographic stability, hydrogen bonding

Structural and Electronic Comparisons

  • Carbamodithioate vs. Carbamate :
    this compound contains two sulfur atoms in its dithiocarbamate group, enhancing its electron-withdrawing and metal-binding capacity compared to oxygen-based carbamates (e.g., Ethyl N-(3-chloro-4-methylphenyl)carbamate). The sulfur atoms increase acidity (pKa ~8–10) and redox activity, making it more reactive in biological systems .

  • Substituent Effects: The 3-chlorophenyl group in this compound and its ethyl analog () introduces steric hindrance and electron-withdrawing effects, which may influence binding to enzymatic targets.

Physicochemical Properties

  • Lipophilicity :
    Ethyl N-(3-chlorophenyl)carbamodithioate (logP ~3.2) is more lipophilic than its methyl analog (logP ~2.8) due to the longer alkyl chain, which could enhance tissue penetration but reduce aqueous solubility .
  • Thermal Stability :
    Dithiocarbamates generally exhibit lower thermal stability than carbamates due to weaker C–S bonds. For example, this compound may decompose at temperatures >150°C, whereas Ethyl N-(3-chloro-4-methylphenyl)carbamate remains stable up to 200°C .

Crystallographic and Spectroscopic Data

  • Crystal Packing: 2-Chloro-N-(3-methylphenyl)acetamide () forms dual N–H⋯O hydrogen bonds along the a-axis, stabilizing its triclinic lattice.
  • Spectroscopic Signatures : The dithiocarbamate group in this compound shows characteristic IR stretches at 1250–1300 cm⁻¹ (C=S) and 950–1000 cm⁻¹ (C–S), distinct from the 1700 cm⁻¹ (C=O) peak in carbamates .

Biological Activity

Methyl N-(3-chlorophenyl)carbamodithioate, a compound with the CAS number 877-81-6, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as agriculture and medicine.

  • Molecular Formula : C8H8ClNS2
  • Molecular Weight : 217.7 g/mol
  • IUPAC Name : this compound
  • InChI Key : AGYSOQFTEABAHV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with carbon disulfide and methyl iodide under basic conditions. The general reaction scheme is as follows:

3 chloroaniline+carbon disulfide+methyl iodidemethyl N 3 chlorophenyl carbamodithioate\text{3 chloroaniline}+\text{carbon disulfide}+\text{methyl iodide}\rightarrow \text{methyl N 3 chlorophenyl carbamodithioate}

This reaction is often facilitated by sodium hydroxide or potassium hydroxide to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit enzyme activity by binding to active sites, disrupting critical biological pathways. This mechanism underlies its potential applications in pest control and therapeutic interventions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For instance, a study showed that derivatives of carbamodithioates displayed broad-spectrum insecticidal and antiviral activities, indicating that similar mechanisms might apply to this compound .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Its structural analogs have shown promising results against fungal pathogens, which may extend to this compound itself. The compound's ability to disrupt fungal cell wall synthesis is hypothesized to be a contributing factor to its efficacy.

Case Studies and Research Findings

  • Case Study on Antifungal Activity :
    • A study focused on the antifungal effects of dithiocarbamate derivatives found that certain modifications enhanced activity against Candida albicans and Aspergillus niger. This compound was included in the screening, showing promising results with an IC50 value comparable to standard antifungal agents .
  • Pesticidal Applications :
    • In agricultural studies, the compound has been tested for its effectiveness as a pesticide. Its ability to inhibit specific enzymes in pests was highlighted in trials where it showed substantial reductions in pest populations compared to untreated controls.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µg/mL)
Methyl N-(4-chlorophenyl)carbamodithioateModerate antibacterial15.0
Methyl N-(2-chlorophenyl)carbamodithioateLow antifungal25.0
Methyl N-(3-bromophenyl)carbamodithioateHigh insecticidal10.0
This compound Significant antimicrobial12.5

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